molecular formula C20H22ClN3O4S B11342591 N-(4-carbamoylphenyl)-1-[(4-chlorobenzyl)sulfonyl]piperidine-4-carboxamide

N-(4-carbamoylphenyl)-1-[(4-chlorobenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11342591
M. Wt: 435.9 g/mol
InChI Key: ZCORBMAQGMURPD-UHFFFAOYSA-N
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Description

N-(4-CARBAMOYLPHENYL)-1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, a carboxamide group, and a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CARBAMOYLPHENYL)-1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

    Attachment of the Methanesulfonyl Group: The methanesulfonyl group is attached via a sulfonylation reaction, often using methanesulfonyl chloride as the sulfonylating agent.

    Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of each functional group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the methanesulfonyl group.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.

    Material Science: The compound’s unique structure could be useful in the design of new materials with specific properties, such as polymers or coatings.

    Biological Research: It can be used as a tool compound to study biological pathways and mechanisms, particularly those involving its molecular targets.

Mechanism of Action

The mechanism of action of N-(4-CARBAMOYLPHENYL)-1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(4-CARBAMOYLPHENYL)PIPERIDINE-4-CARBOXAMIDE: Lacks the methanesulfonyl group, which may affect its reactivity and applications.

    N-(4-CHLOROPHENYL)PIPERIDINE-4-CARBOXAMIDE: Lacks the carbamoyl group, which may influence its biological activity.

Uniqueness

N-(4-CARBAMOYLPHENYL)-1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of both the carbamoyl and methanesulfonyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C20H22ClN3O4S

Molecular Weight

435.9 g/mol

IUPAC Name

N-(4-carbamoylphenyl)-1-[(4-chlorophenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H22ClN3O4S/c21-17-5-1-14(2-6-17)13-29(27,28)24-11-9-16(10-12-24)20(26)23-18-7-3-15(4-8-18)19(22)25/h1-8,16H,9-13H2,(H2,22,25)(H,23,26)

InChI Key

ZCORBMAQGMURPD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)C(=O)N)S(=O)(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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